molecular formula C₇₁H₁₂₃F₃N₃₀O₂₅ B1574792 Sakamototide substrate peptide TFA

Sakamototide substrate peptide TFA

Cat. No.: B1574792
M. Wt: 1853.92
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Sakamototide substrate peptide TFA is peptide substrate for members of the AMPK family of kinases, used in kinase activity assays.

Scientific Research Applications

  • Spectroscopic Characterization and Stability Analysis

    • Trifluoroacetate (TFA), a byproduct of solid-phase peptide synthesis, can be detected and its effects on peptide stability assessed using Fourier transform infrared (FT-IR) and 2D IR correlation spectroscopies. This approach, applied to the GXXG loop peptide (GXXGlp) in the KH domain of proteins, evaluates structural elements and stability under thermal stress, including the impact of TFA on peptide aggregation and unfolding processes (Rodríguez Nassif, de la Arada, Arrondo, & Pastrana-Ríos, 2017).
  • Nonribosomal Peptide Synthetases (NRPSs) Structural Analysis

    • The crystal structure of Bacillus subtilis termination module SrfA-C, a part of NRPSs, has been solved, providing insights into the biosynthesis of complex natural products. This understanding can aid in the rational redesign of NRPSs to produce novel bioactive peptides (Tanović, Samel, Essen, & Marahiel, 2008).
  • Strategies for TFA Removal in Synthetic Peptides

    • Addressing the interference of TFA in infrared (IR) spectroscopy, a simple strategy has been proposed to remove TFA's contribution from the spectra of synthetic peptides in aqueous solution. This enables reliable structure determination of synthetic peptides without prior purification (Valenti, Paci, De Pauli, & Giacomelli, 2011).
  • Peptides as Catalysts in Asymmetric Reactions

    • Peptides have been developed as efficient catalysts for asymmetric conjugate addition reactions of aldehydes to nitroolefins. The study of TFA-containing peptides such as TFAH-D-Pro-Pro-Asp-NH2 and TFAH-D-Pro-Pro-Glu-NH2 demonstrates their potential in synthetic chemistry, offering solutions for complex chemical reactions and providing a basis for further investigations (Wiesner, 2009).
  • Photogenerated Acid in Oligopeptide Synthesis

    • The use of photogenerated acid (PGA) as an alternative to TFA in oligopeptide synthesis on a microarray substrate has been shown to be effective. This methodology can be applied for the parallel synthesis of peptides with specific binding functionalities, important for developing biosensors and diagnostic tools (Komolpis, Srivannavit, & Gulari, 2002).
  • Fragmentation of N-Alkylated Peptides with TFA

    • The use of TFA in solid-phase peptide synthesis can lead to the fragmentation of N-alkylated peptides, affecting the integrity of the desired product. Understanding this mechanism is crucial for optimizing peptide synthesis protocols (Urban, Vaisar, Shen, & Lee, 2009).

Properties

Molecular Formula

C₇₁H₁₂₃F₃N₃₀O₂₅

Molecular Weight

1853.92

sequence

One Letter Code: ALNRTSSDSALHRRR

Origin of Product

United States

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